7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile class, characterized by a fused triazole-pyridine core with a nitrile group at position 6. The 1,3-benzodioxol-5-yl moiety at position 7 and 2-furyl group at position 2 distinguish it from analogs. These substituents influence electronic properties, steric hindrance, and biological activity .
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O3/c19-9-13-12(11-3-4-14-16(8-11)25-10-24-14)5-6-22-18(13)20-17(21-22)15-2-1-7-23-15/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKTYBJRWVIIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=CO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 1,3-Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the 2-(2-Furyl) Group: This involves the formation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis.
Construction of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors such as hydrazine derivatives with pyridine carboxaldehydes.
Introduction of the Carbonitrile Group: This can be done through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating selective cytotoxicity. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also exhibited antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting that it could be developed into a therapeutic agent for treating infections. The structure-activity relationship (SAR) studies indicate that modifications to the triazole and pyridine rings can enhance antimicrobial potency.
G Protein-Coupled Receptor Modulation
Research indicates that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Such interactions could lead to novel therapeutic strategies for diseases mediated by GPCR dysfunction.
Neuroprotective Effects
Preliminary investigations suggest neuroprotective properties of the compound. It may help mitigate neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Case Studies
Mechanism of Action
The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyr
Biological Activity
7-(1,3-Benzodioxol-5-yl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (CAS: 860650-37-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H10N4O3
- Molar Mass : 330.3 g/mol
- Structure : The compound features a triazolo-pyridine core with benzodioxole and furan substituents which contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the areas of anticancer and antimicrobial effects.
Anticancer Activity
Several studies have evaluated the anticancer properties of triazolo-pyridine derivatives. Notably:
- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. In vitro studies have demonstrated that it can target various cancer cell lines including breast and lung cancer cells .
- Case Study : In a study evaluating the antiproliferative activity against breast and colon cancer cell lines, compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Activity Spectrum : Preliminary tests suggest activity against various bacterial strains, indicating potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridine derivatives:
- Substituent Effects : Variations in the benzodioxole and furan moieties can significantly influence potency and selectivity against different biological targets. For instance, modifications to the furan ring have been shown to enhance antiproliferative effects in certain derivatives .
Data Summary Table
| Property | Details |
|---|---|
| CAS Number | 860650-37-9 |
| Molecular Formula | C18H10N4O3 |
| Molar Mass | 330.3 g/mol |
| Anticancer Activity | Effective against breast and lung cancers |
| Antimicrobial Activity | Active against various bacterial strains |
| Mechanism of Action | Induces apoptosis; inhibits cell proliferation |
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position is critical for modulating activity. Key analogs include:
Substituent Variations at Position 7
The 1,3-benzodioxol-5-yl group is conserved in the target compound but varies in others:
- Benzothiazolyl analogs (e.g., compound 14a in ): Exhibit stronger hydrogen bonding due to sulfur atoms, enhancing antiviral activity .
- 4-Chlorophenyl analogs (e.g., 5s in ): Chlorine increases electrophilicity, improving interaction with biological targets like kinases .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
